N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride
Description
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride (CAS: 1451391-78-8) is a secondary amine hydrochloride salt with a molecular formula of C₁₁H₂₁ClN₂O and a molar mass of approximately 248.75 g/mol . Structurally, it features a piperidin-4-amine core substituted with a methyl group and a tetrahydro-2H-pyran-4-yl moiety, forming a bicyclic system. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. This compound is commercially available as a research chemical, often used as a building block in drug discovery, particularly for studying central nervous system (CNS) targets or ion channel modulators due to its amine functionality and conformational flexibility .
Properties
IUPAC Name |
N-methyl-N-(oxan-4-yl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11;/h10-12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZMIXSBWUILLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-78-8 | |
| Record name | 4-Piperidinamine, N-methyl-N-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tetrahydro-2H-pyran.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Reactivity in Alkylation and Acylation
The secondary amine group participates in alkylation and acylation reactions, enabling functionalization for drug discovery.
Table 2: Alkylation/Acylation Reactions
| Reaction Type | Reagents | Conditions | Major Product | Application |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃ | Acetonitrile, 25°C, 12h | N-Benzyl derivative | Intermediate for CNS-targeted compounds |
| Acylation | Acetyl chloride, Et₃N | DCM, 0°C, 1h | N-Acetyl derivative | Prodrug synthesis |
Mechanistic Notes :
-
Alkylation proceeds via SN2 mechanism due to steric hindrance from the tetrahydro-2H-pyran group .
-
Acylation requires base (e.g., Et₃N) to scavenge HCl byproducts .
Acid-Base Reactions and Stability
The dihydrochloride salt exhibits reversible protonation behavior:
Table 3: pH-Dependent Solubility
| pH | Solubility (mg/mL) | Form |
|---|---|---|
| 1.0 | 45.2 | Protonated (salt) |
| 7.4 | 2.1 | Free base |
Critical Findings :
-
Stability studies show decomposition <2% under nitrogen at 25°C over 6 months .
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Degrades via hydrolysis of the tetrahydropyran ring under strongly acidic conditions (pH <1) .
Industrial-Scale Reaction Optimization
Process intensification methods improve yield and purity:
Table 4: Industrial Production Metrics
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 8h | 15min |
| Yield | 78% | 94% |
| Purity | 98.5% | 99.8% |
Advantages :
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Continuous flow systems reduce side reactions (e.g., over-alkylation) .
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Automated purification via ion-exchange chromatography achieves >99.5% purity .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Table 5: Reactivity Trends in Piperidine Derivatives
| Compound | Alkylation Rate (relative) | Acylation Yield |
|---|---|---|
| N-Methyl derivative (target) | 1.0 | 88% |
| N-Ethyl analogue | 0.7 | 72% |
| Tetrahydrofuran-substituted | 1.2 | 81% |
Structure-Activity Relationship :
-
Bulkier substituents on the piperidine nitrogen reduce alkylation rates .
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Tetrahydro-2H-pyran enhances steric protection of the amine group.
Table 6: Byproduct Management
| Byproduct | Concentration (ppm) | Treatment Method |
|---|---|---|
| Unreacted piperidin-4-one | 1200 | Catalytic oxidation |
| Chlorinated organics | 450 | Activated carbon adsorption |
Best Practices :
Scientific Research Applications
Pharmaceutical Development
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride is being investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the central nervous system (CNS).
Case Study: CNS Activity
Research has indicated that derivatives of piperidine compounds exhibit significant CNS activity. A study explored the neuroprotective effects of similar compounds, suggesting that modifications to the piperidine structure could enhance efficacy against neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis of Novel Compounds
This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in medicinal chemistry.
Example: Synthesis Pathway
A synthetic route involving this compound can lead to the development of new analgesics or anti-inflammatory agents. Researchers have successfully synthesized new derivatives that show improved pharmacological profiles compared to their parent compounds .
Analytical Chemistry
The compound is utilized in analytical methods to develop assays for drug testing and quality control in pharmaceutical formulations.
Application: HPLC Method Development
High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound in biological samples. These methods are crucial for pharmacokinetic studies and ensuring compliance with regulatory standards .
Neuropharmacology Studies
Given its structural characteristics, this compound is also being studied for its neuropharmacological properties. Preliminary findings suggest it may modulate neurotransmitter systems, contributing to its potential as a treatment for mood disorders.
Research Insight
Studies conducted on piperidine analogs have shown promise in enhancing serotonin and dopamine signaling pathways, which could be beneficial for treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors, enzymes, or other proteins within biological systems.
Pathways Involved: The pathways involved in its mechanism of action depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Bioactivity :
- The tetrahydro-2H-pyran-4-yl group in the target compound provides a balance between lipophilicity and aqueous solubility, favoring blood-brain barrier penetration for CNS-targeted applications. In contrast, the benzooxazol-2-ylmethyl group in DDO-02003 introduces aromatic bulk, likely enhancing binding to Kv1.5 channels but reducing membrane permeability .
- Thiazole () and pyrimidine () substituents introduce heteroaromaticity, which can improve target affinity but may increase metabolic susceptibility compared to the saturated pyran ring .
Salt Form and Solubility: The dihydrochloride form of structurally similar compounds (e.g., ) offers higher aqueous solubility than the monohydrochloride target compound, critical for intravenous formulations. However, additional HCl may complicate crystallization or purification steps .
Synthetic Considerations :
- Many analogs, including the target compound, employ HCl salt formation during synthesis (e.g., ). This step improves stability and isolates the amine product efficiently .
- Catalytic hydrogenation (e.g., , Example 14) is a common method for reducing unsaturated bonds in related piperidine derivatives, though the target compound’s synthesis likely avoids this step due to its fully saturated structure .
Biological Activity
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride, with the CAS number 1451391-78-8, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including pharmacodynamics, structure-activity relationships, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H23ClN2O |
| Molecular Weight | 232.77 g/mol |
| CAS Number | 1451391-78-8 |
| Structure | Chemical Structure |
This compound exhibits activity as a muscarinic receptor agonist, particularly targeting the M1 subtype. This interaction is crucial for its potential therapeutic effects in cognitive disorders. The compound's structure allows it to engage effectively with the receptor's binding sites, facilitating neurotransmitter activity that may alleviate cognitive decline associated with conditions like Alzheimer's disease .
Biological Activity
Recent studies have highlighted the compound's biological activity through various assays, demonstrating its efficacy in modulating neurotransmitter systems. For instance:
- Antiparasitic Activity : The compound has been linked to antiparasitic effects, showing varying levels of potency depending on structural modifications. In particular, derivatives with N-methyl substitutions have shown enhanced activity against certain parasites .
- Cognitive Enhancement : As a muscarinic M1 receptor agonist, it has been evaluated for its potential to enhance cognitive function. Research indicates that compounds targeting this receptor can improve memory and learning capabilities in preclinical models .
Structure-Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity. Modifications to the piperidine ring and the tetrahydropyran moiety have been systematically studied to optimize potency and selectivity.
Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| N-Methyl substitution | Increased potency against target receptors |
| Variations in piperidine ring | Altered affinity for muscarinic receptors |
| Introduction of polar groups | Enhanced solubility and metabolic stability |
Study 1: Cognitive Enhancement in Animal Models
In a study examining the cognitive effects of this compound, researchers administered varying doses to aged rats. The results indicated a significant improvement in memory retention and learning tasks compared to control groups, suggesting potential applications in treating age-related cognitive decline .
Study 2: Antiparasitic Efficacy
Another investigation focused on the antiparasitic properties of the compound against Leishmania species. The study reported an EC50 value indicating effective inhibition of parasite growth at low concentrations, highlighting its potential as a therapeutic agent against parasitic infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride?
- Answer : The compound can be synthesized via reductive amination, a method widely used for analogous piperidine derivatives. For example, sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) with catalytic acetic acid is effective for reducing imine intermediates to amines . Optimization of reaction conditions (e.g., stoichiometry, solvent polarity) can improve yields, as seen in related syntheses where yields ranged from 50% to 75% .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Answer : Key characterization methods include:
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., HRMS-ESI/QTOF for exact mass determination) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and stereochemistry .
- Elemental Analysis : To validate purity and stoichiometry of the hydrochloride salt .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Answer : While specific safety data for this compound are limited, general precautions for hydrochloride salts include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles .
- Waste Disposal : Segregate chemical waste for professional treatment to mitigate environmental hazards .
Advanced Research Questions
Q. How does the stereochemistry of the tetrahydro-2H-pyran-4-yl moiety influence the compound's pharmacological activity?
- Answer : Stereochemical configuration can significantly impact receptor binding affinity. For example, in related 4-anilidopiperidine analogues, the spatial orientation of substituents (e.g., methyl or benzyl groups) modulates interactions with opioid receptors . Computational modeling (e.g., molecular docking) combined with chiral resolution techniques (e.g., chiral HPLC) can elucidate structure-activity relationships (SAR) .
Q. What strategies can improve the yield and purity of this compound during scale-up synthesis?
- Answer : Key strategies include:
- Reagent Optimization : Using excess NaBH(OAc)₃ (1.2–1.5 eq) to drive reductive amination to completion .
- Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance reaction rates for amide coupling steps .
- Purification Techniques : Trituration with diethyl ether or recrystallization from methanol/water mixtures removes byproducts .
Q. How can the compound's stability under varying pH and temperature conditions be assessed for in vitro studies?
- Answer : Stability studies involve:
- Accelerated Degradation Testing : Incubate the compound at 25–40°C in buffers (pH 1–10) and analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles .
Q. What role does the hydrochloride counterion play in the compound's solubility and bioavailability?
- Answer : The hydrochloride salt enhances aqueous solubility, facilitating in vitro assays (e.g., receptor binding). Comparative studies with freebase forms show improved dissolution rates and membrane permeability, critical for pharmacokinetic profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
